molecular formula C11H6N2O4 B2384318 1,2-Dihydroxycyclobuta[b]quinoxaline-5-carboxylic acid CAS No. 1447965-91-4

1,2-Dihydroxycyclobuta[b]quinoxaline-5-carboxylic acid

Cat. No.: B2384318
CAS No.: 1447965-91-4
M. Wt: 230.179
InChI Key: LGPJVOZPQKPIIC-UHFFFAOYSA-N
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Description

1,2-Dihydroxycyclobuta[b]quinoxaline-5-carboxylic acid is a bicyclic quinoxaline derivative featuring a cyclobutane ring fused to a quinoxaline core, with hydroxyl groups at positions 1 and 2 and a carboxylic acid substituent at position 3. The compound is synthesized via multi-step reactions, often involving cycloaddition or condensation strategies under controlled conditions .

Properties

IUPAC Name

1,2-dihydroxycyclobuta[b]quinoxaline-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N2O4/c14-9-7-8(10(9)15)13-6-3-4(11(16)17)1-2-5(6)12-7/h1-3,14-15H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGPJVOZPQKPIIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)N=C3C(=C(C3=N2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,2-Dihydroxycyclobuta[b]quinoxaline-5-carboxylic acid (CAS No. 1447965-91-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various pathogens, and relevant research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

  • Molecular Formula : C10H8N2O4
  • Molecular Weight : 220.18 g/mol

The compound features a quinoxaline core with hydroxyl and carboxylic acid functional groups, which are critical for its biological activity.

Research suggests that this compound may exert its biological effects through multiple mechanisms:

  • Antimicrobial Activity : It has shown promising activity against various bacterial strains, potentially through the inhibition of key metabolic pathways.
  • DNA Interaction : The compound may interact with DNA, leading to the disruption of replication processes in microbial cells.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against several pathogens. Table 1 summarizes the minimum inhibitory concentration (MIC) values against selected bacteria:

PathogenMIC (µg/mL)Reference
Staphylococcus aureus15
Escherichia coli30
Mycobacterium tuberculosis10

These results indicate that this compound possesses significant antimicrobial properties, particularly against Mycobacterium tuberculosis, which is crucial given the global burden of tuberculosis.

Cytotoxicity Studies

In vitro cytotoxicity assessments have been conducted to evaluate the safety profile of the compound. The results indicated that at concentrations below 50 µg/mL, the compound exhibited low toxicity towards mammalian cell lines, suggesting a favorable therapeutic index.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various applications:

  • Antitubercular Activity : A study demonstrated that derivatives of quinoxaline compounds, including this acid, showed enhanced activity against drug-resistant strains of Mycobacterium tuberculosis. The compound's ability to penetrate bacterial membranes significantly contributes to its efficacy .
  • DNA-Damaging Agent : Research indicates that this compound may act as a DNA-damaging agent in bacterial cells. Mutations in specific genes (e.g., MSMEG_1380) were observed in resistant strains, suggesting a mechanism involving DNA interaction .
  • Synergistic Effects : Investigations into combination therapies have revealed that when used alongside traditional antibiotics, the compound can enhance overall efficacy and reduce resistance development .

Scientific Research Applications

Chemical Properties and Structure

1,2-Dihydroxycyclobuta[b]quinoxaline-5-carboxylic acid is characterized by a bicyclic structure that incorporates hydroxyl and carboxylic acid functionalities. Its molecular formula is C11H6N2O4C_{11}H_{6}N_{2}O_{4}, which contributes to its reactivity and interaction with biological targets. The presence of hydroxyl groups enhances its solubility and potential for hydrogen bonding, making it a versatile candidate for drug development.

Antimicrobial Activity

Recent studies have indicated that derivatives of quinoxaline compounds, including this compound, exhibit significant antimicrobial properties. For instance, compounds derived from quinoxaline structures have shown promising activity against Mycobacterium tuberculosis and other pathogenic microorganisms. The mechanism of action often involves the generation of reactive oxygen species (ROS) that lead to DNA damage in microbial cells .

Table 1: Antimicrobial Activity of Quinoxaline Derivatives

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound AM. tuberculosis1.25 μg/mL
Compound BE. coli3.91 μg/mL
Compound CStaphylococcus aureus15 μg/mL

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. Quinoxaline derivatives have demonstrated the ability to inhibit tumor cell proliferation through multiple mechanisms, including apoptosis induction and inhibition of specific kinases involved in cancer progression .

Table 2: Anticancer Activity of Quinoxaline Derivatives

CompoundCancer Cell LineIC50 (μg/mL)
Compound DHCT-1163.23
Compound EMCF-77.52
Compound FA549 (Lung cancer)5.00

Synthetic Applications

Beyond its biological activity, this compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, facilitating the development of new materials and compounds with tailored properties.

Synthesis of Novel Derivatives

The compound can be utilized to synthesize a range of derivatives that retain the quinoxaline core while introducing various functional groups. These derivatives can be screened for enhanced biological activity or novel physical properties.

Table 3: Synthetic Pathways for Quinoxaline Derivatives

Reaction TypeStarting MaterialProduct
Nucleophilic SubstitutionQuinoxaline-5-carboxylic acidVarious substituted quinoxalines
OxidationDihydroxy derivativesQuinones or related compounds
CouplingAmines or carboxylic acidsAmide or ester derivatives

Case Studies and Research Findings

Several case studies highlight the promising applications of this compound:

  • Antimycobacterial Activity : A study demonstrated that derivatives containing this compound exhibited potent activity against drug-resistant strains of M. tuberculosis, suggesting its potential as a lead compound for new antitubercular drugs .
  • Anticancer Studies : In vitro tests revealed that specific derivatives showed significant cytotoxic effects on human cancer cell lines, outperforming traditional chemotherapeutics like doxorubicin .
  • Synthetic Methodologies : Researchers have successfully developed synthetic routes that utilize this compound as a building block for creating complex molecular architectures aimed at various applications in pharmaceuticals and materials science .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5,8-Dimethoxy-2,3-quinoxalinedicarboxylic Acid

This compound shares the quinoxaline backbone but differs in substituents: methoxy groups at positions 5 and 8 and dicarboxylic acid groups at positions 2 and 3.

  • Acidity: The dual carboxylic acid groups increase water solubility but may reduce stability under acidic conditions.
  • Applications: Used as a ligand in coordination chemistry due to its chelating properties, unlike the monofunctional carboxylic acid in the target compound .

5-Nitrofuran-2-carboxylic Acid (3-Cyano-1,4-di-N-oxide-quinoxalin-2-yl)amide

A nitro-substituted quinoxaline derivative with an amide linkage.

  • Key Differences :
    • Functional Groups : The nitro group and amide linkage introduce strong electron-withdrawing effects, enhancing reactivity in redox reactions.
    • Bioactivity : Nitrofuran derivatives are well-documented for antiparasitic and antibacterial activity, whereas the target compound’s hydroxyl and carboxylic acid groups may favor antioxidant or metal-chelating roles .

Phenolic Quinoxaline Derivatives (e.g., 5-O-Caffeoylquinic Acid)

  • Key Differences: Core Structure: 5-O-CQA lacks the fused cyclobutane ring, reducing steric constraints. Bioactivity: Phenolic compounds are potent antioxidants and anti-inflammatory agents, whereas the target compound’s rigid bicyclic structure may limit metabolic degradation .

Comparative Data Table

Compound Name Core Structure Key Substituents Solubility (logP) Notable Applications Reference ID
1,2-Dihydroxycyclobuta[b]quinoxaline-5-carboxylic acid Quinoxaline + cyclobutane 1,2-dihydroxy, 5-carboxylic acid ~1.8 (predicted) Chelation, potential bioactivity
5,8-Dimethoxy-2,3-quinoxalinedicarboxylic acid Quinoxaline 5,8-dimethoxy, 2,3-dicarboxylic acid ~0.5 Coordination chemistry
5-Nitrofuran-2-carboxylic acid (3-cyano-1,4-di-N-oxide-quinoxalin-2-yl)amide Quinoxaline Nitrofuran, amide, cyano ~2.3 Antimicrobial agents
5-O-Caffeoylquinic acid Cyclic ester Caffeoyl, quinic acid ~−0.8 Antioxidant, dietary supplement

Research Findings and Implications

  • Synthetic Challenges : The cyclobutane ring in the target compound introduces strain, requiring precise reaction conditions (e.g., anhydrous DMF, low temperatures) to avoid ring-opening side reactions .
  • Bioactivity Potential: Hydroxyl and carboxylic acid groups suggest metal-chelating properties, which could be harnessed for neurodegenerative disease research (e.g., targeting metal ion dysregulation in Alzheimer’s) .
  • Stability : Compared to methoxy or nitro derivatives, the hydroxyl groups may render the compound prone to oxidation, necessitating stabilization strategies for pharmaceutical use .

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